molecular formula C14H18N2O2S B2642058 N-(2-{[(dimethylcarbamoyl)methyl]sulfanyl}-6-methylphenyl)prop-2-enamide CAS No. 2305449-92-5

N-(2-{[(dimethylcarbamoyl)methyl]sulfanyl}-6-methylphenyl)prop-2-enamide

Cat. No.: B2642058
CAS No.: 2305449-92-5
M. Wt: 278.37
InChI Key: RLURAQUNRFWAMW-UHFFFAOYSA-N
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Description

N-(2-{[(dimethylcarbamoyl)methyl]sulfanyl}-6-methylphenyl)prop-2-enamide is an organic compound with a complex structure that includes a dimethylcarbamoyl group, a sulfanyl group, and a prop-2-enamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-{[(dimethylcarbamoyl)methyl]sulfanyl}-6-methylphenyl)prop-2-enamide typically involves multiple steps. One common method includes the reaction of 2-(dimethylcarbamoyl)methylthiophenol with 6-methylphenylprop-2-enamide under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a solvent like dimethylformamide or dichloromethane .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

N-(2-{[(dimethylcarbamoyl)methyl]sulfanyl}-6-methylphenyl)prop-2-enamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(2-{[(dimethylcarbamoyl)methyl]sulfanyl}-6-methylphenyl)prop-2-enamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-{[(dimethylcarbamoyl)methyl]sulfanyl}-6-methylphenyl)prop-2-enamide involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • N-(2-methylphenyl)prop-2-enamide
  • N-(2-Hydroxypropyl)-2-methyl-prop-2-enamide
  • Diacetone acrylamide

Uniqueness

N-(2-{[(dimethylcarbamoyl)methyl]sulfanyl}-6-methylphenyl)prop-2-enamide is unique due to the presence of the dimethylcarbamoyl and sulfanyl groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where these properties are advantageous .

Properties

IUPAC Name

N-[2-[2-(dimethylamino)-2-oxoethyl]sulfanyl-6-methylphenyl]prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O2S/c1-5-12(17)15-14-10(2)7-6-8-11(14)19-9-13(18)16(3)4/h5-8H,1,9H2,2-4H3,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLURAQUNRFWAMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)SCC(=O)N(C)C)NC(=O)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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